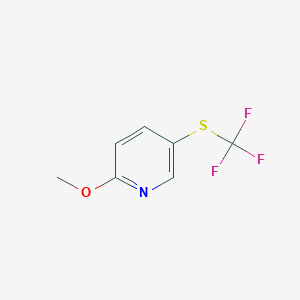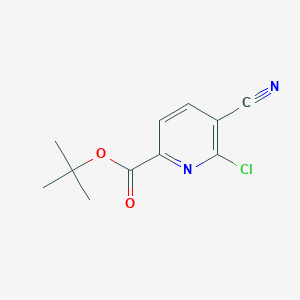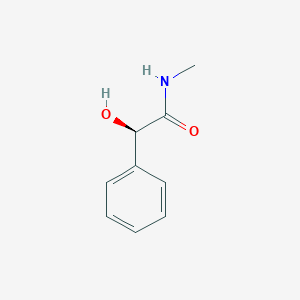![molecular formula C9H8F3N3O B13664782 (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol](/img/structure/B13664782.png)
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is a heterocyclic compound that features a benzimidazole core with an amino group at the 6-position, a trifluoromethyl group at the 2-position, and a hydroxymethyl group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol typically involves the following steps:
Formation of the Benzimidazole Core: The initial step involves the cyclization of an appropriate o-phenylenediamine derivative with a carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Amination: The amino group at the 6-position can be introduced through nitration followed by reduction or direct amination using suitable amine sources.
Hydroxymethylation: The hydroxymethyl group at the 4-position can be introduced via formylation followed by reduction or direct hydroxymethylation using formaldehyde and reducing agents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present as an intermediate) can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as increased thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazole): Lacks the hydroxymethyl group, which may affect its solubility and reactivity.
(6-Amino-2-(methyl)-1H-benzo[d]imidazol-4-yl)methanol: Contains a methyl group instead of a trifluoromethyl group, which can significantly alter its chemical and biological properties.
(6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)ethanol: Contains an ethanol group instead of a methanol group, which may affect its reactivity and interactions.
Uniqueness
The presence of both a trifluoromethyl group and a hydroxymethyl group in (6-Amino-2-(trifluoromethyl)-1H-benzo[d]imidazol-4-yl)methanol makes it unique. The trifluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, while the hydroxymethyl group can participate in hydrogen bonding and increase solubility.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C9H8F3N3O |
|---|---|
Poids moléculaire |
231.17 g/mol |
Nom IUPAC |
[6-amino-2-(trifluoromethyl)-1H-benzimidazol-4-yl]methanol |
InChI |
InChI=1S/C9H8F3N3O/c10-9(11,12)8-14-6-2-5(13)1-4(3-16)7(6)15-8/h1-2,16H,3,13H2,(H,14,15) |
Clé InChI |
RYCVOPDVIFVFKW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C2C(=C1CO)N=C(N2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)


![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)


![2-(1-Boc-3-pyrrolidinyl)-2-[(trimethylsilyl)oxy]acetonitrile](/img/structure/B13664738.png)


![1-Benzyl 4-Methyl (S)-2-[Boc-(methyl)amino]succinate](/img/structure/B13664757.png)

